![molecular formula C15H12N2O3 B6283999 3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 1416990-26-5](/img/no-structure.png)
3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (3-EIPD) is a novel compound with a wide range of potential applications in scientific research and drug development. It was first synthesized in 2017 and has since been studied extensively by scientists in various fields. 3-EIPD has been found to have multiple biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Comprehensive Analysis of 3-(4-Ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione Applications:
Cancer Treatment: Multiple Myeloma
This compound, also known as lenalidomide, is primarily used as a chemotherapy agent in the treatment of multiple myeloma, a type of blood cancer characterized by the accumulation of plasma cells in the bone marrow .
Myelodysplastic Syndromes
Lenalidomide has shown efficacy in treating myelodysplastic syndromes (MDS), particularly those associated with a deletion on chromosome 5 (del(5q)-MDS), by modulating the immune system .
Analgesic Properties
There is potential for this compound to be used as an analgesic drug, although detailed information on this application is limited and would require further research .
Synthesis of Degraders
The compound has been utilized in the synthesis of degraders, such as those targeting MLKL (Mixed Lineage Kinase Domain-Like Protein), which are involved in necroptosis, a form of programmed cell death .
Antimicrobial Potential
While not directly related to the compound , similar structures have been synthesized and evaluated for antimicrobial potential against various pathogens, suggesting that derivatives of this compound could also be explored for antimicrobial applications .
Chemical Synthesis and Optimization
The compound serves as a precursor in various chemical syntheses and optimization processes, demonstrating its versatility in research applications beyond its primary use in medicine .
Mechanism of Action
Target of Action
The primary target of 3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione acts as a ligand for cereblon, inducing the enzyme to degrade specific proteins . In particular, it targets the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 for degradation .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts the normal functioning of these transcription factors, affecting the biochemical pathways they regulate . The exact pathways and their downstream effects would depend on the specific roles of IKZF1 and IKZF3 in the cell.
Result of Action
The molecular and cellular effects of 3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione’s action would be the result of the degradation of IKZF1 and IKZF3. This could lead to changes in gene expression and disruptions in cellular processes regulated by these transcription factors .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione' involves the reaction of piperidine-2,6-dione with 4-ethynylphthalic anhydride in the presence of a suitable catalyst to form the intermediate product, which is then subjected to reduction using a reducing agent to obtain the final product.", "Starting Materials": [ "Piperidine-2,6-dione", "4-Ethynylphthalic anhydride", "Catalyst", "Reducing agent" ], "Reaction": [ "Step 1: Piperidine-2,6-dione is reacted with 4-ethynylphthalic anhydride in the presence of a suitable catalyst to form the intermediate product.", "Step 2: The intermediate product is then subjected to reduction using a reducing agent to obtain the final product." ] } | |
CAS RN |
1416990-26-5 |
Product Name |
3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione |
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.3 |
Purity |
92 |
Origin of Product |
United States |
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